
3-(1-Naphthyl)-2-propynoic acid
Overview
Description
3-(1-Naphthyl)-2-propynoic acid is an organic compound that features a naphthalene ring attached to a propynoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Naphthyl)-2-propynoic acid typically involves the reaction of 1-naphthylacetylene with carbon dioxide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.
Chemical Reactions Analysis
Types of Reactions
3-(1-Naphthyl)-2-propynoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, leading to different derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are typical.
Major Products
The major products formed from these reactions include naphthoquinones, reduced naphthalene derivatives, and substituted naphthalene compounds.
Scientific Research Applications
Medicinal Chemistry Applications
3-(1-Naphthyl)-2-propynoic acid has been investigated for its role as a precursor in the synthesis of bioactive compounds. Its structural features make it suitable for modifications that can enhance biological activity.
Drug Development
The compound serves as a scaffold for the development of novel pharmaceuticals, particularly in targeting specific receptors involved in metabolic diseases. For instance, derivatives of this compound have been explored as agonists for G protein-coupled receptors (GPCRs), which are critical in the regulation of various physiological processes.
Case Study: FFAR1 Agonists
Recent studies have identified compounds based on the this compound structure that exhibit agonistic activity toward the free fatty acid receptor 1 (FFAR1), a promising target for type 2 diabetes treatment. The structure-activity relationship (SAR) studies indicated that modifications at specific positions can significantly enhance receptor binding affinity and efficacy .
Peptide Synthesis
In peptide chemistry, this compound is utilized as a building block for synthesizing peptides with enhanced stability and bioactivity. Its incorporation into peptide chains can improve solubility and facilitate the development of peptide-based therapeutics.
Applications in Solid-Phase Peptide Synthesis
The compound acts as a protective group during solid-phase synthesis, allowing for selective modifications without disrupting other functional groups .
Fluorescent Probes
The compound can be incorporated into fluorescent probes used for imaging cellular processes. These probes are essential in biological research for visualizing cellular dynamics and interactions.
Summary of Applications
Application Area | Description |
---|---|
Drug Development | Scaffold for agonists targeting GPCRs |
Peptide Synthesis | Building block enhancing peptide stability |
Bioconjugation | Facilitates attachment to biomolecules |
Fluorescent Probes | Used in imaging applications |
Neuroscience Research | Investigated for neuropeptide-related studies |
Mechanism of Action
The mechanism of action of 3-(1-Naphthyl)-2-propynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Naphthylacetic acid: Similar structure but with an acetic acid moiety instead of a propynoic acid.
2-Naphthylacetic acid: Similar to 1-naphthylacetic acid but with the naphthalene ring attached at a different position.
Naphthalene-1-carboxylic acid: Lacks the propynoic acid moiety but has a similar naphthalene ring structure.
Uniqueness
3-(1-Naphthyl)-2-propynoic acid is unique due to the presence of the propynoic acid moiety, which imparts distinct reactivity and potential for forming various derivatives. This structural feature differentiates it from other naphthalene-based compounds and expands its utility in synthetic and research applications.
Biological Activity
3-(1-Naphthyl)-2-propynoic acid, with the chemical formula CHO and CAS number 4843-42-9, is an organic compound characterized by a naphthalene ring bonded to a propynoic acid moiety. This compound has garnered attention in various fields of research due to its potential biological activities and applications in organic synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to active sites or allosteric sites, thereby modulating enzymatic activity. This interaction can prevent substrate binding or alter enzyme conformation, which is crucial in various biochemical pathways.
Biological Applications
This compound has been studied for its potential applications in:
- Enzyme Inhibition : It has shown promise as a tool for studying enzyme kinetics and mechanisms.
- Protein-Ligand Interactions : The compound can be utilized in research focusing on the binding affinities of ligands to their respective proteins.
- Synthetic Chemistry : It serves as a versatile building block for the synthesis of more complex organic molecules .
Case Studies and Research Findings
Several studies have highlighted the biological implications of this compound:
- Inhibition Studies : Research indicates that derivatives of naphthalene, including this compound, exhibit significant inhibitory effects on various enzymes, which may be leveraged in therapeutic contexts.
- Cellular Effects : In vitro studies have demonstrated that this compound can influence cell signaling pathways, potentially impacting cellular proliferation and apoptosis .
- Comparative Analysis : When compared to similar compounds like 1-naphthylacetic acid and 2-naphthylacetic acid, this compound shows unique reactivity due to its propynoic acid moiety, which enhances its utility in synthetic applications .
Comparison of Naphthalene Derivatives
Compound | Structure Type | Biological Activity | Applications |
---|---|---|---|
This compound | Naphthalene derivative | Enzyme inhibition | Organic synthesis, research |
1-Naphthylacetic acid | Naphthalene derivative | Auxin-like activity | Plant growth regulation |
2-Naphthylacetic acid | Naphthalene derivative | Moderate enzyme inhibition | Research on plant hormones |
Summary of Biological Activities
Activity Type | Description |
---|---|
Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways. |
Protein Interaction Studies | Investigates binding affinities with target proteins. |
Synthetic Applications | Serves as a precursor for synthesizing complex organic compounds. |
Q & A
Basic Questions
Q. What are the established synthetic routes for 3-(1-Naphthyl)-2-propynoic acid, and what are their key intermediates?
The synthesis of this compound (compound 1m in ) is typically achieved via coupling reactions involving naphthalene derivatives and propiolic acid precursors. A one-pot method reported in involves treating 3-aryl-2-propynoic acids with diphenyliodonium triflate (1.0 equiv), CuCl, and K₂CO₃ in CH₂Cl₂ under reflux, followed by bromocyclization using TBAB and Na₂S₂O₈ to yield coumarin derivatives. Key intermediates include substituted propynoic acids and diaryliodonium salts. Gram-scale synthesis of related compounds (e.g., 3-phenyl-2-propynoic acid) achieved a 52% yield, suggesting scalability with optimized conditions .
Q. Which spectroscopic methods are most effective for characterizing this compound and verifying its structural integrity?
Characterization relies on a combination of:
- ¹H/¹³C NMR : To confirm the presence of the naphthyl group (aromatic protons at δ 7.2–8.5 ppm) and the propynoic acid backbone (alkynyl carbon at ~δ 75–85 ppm).
- IR Spectroscopy : To identify the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C≡C stretching (~2100–2260 cm⁻¹).
- Elemental Analysis : For validating purity (>95% by titrimetric methods, as referenced in ).
- Mass Spectrometry (MS) : To confirm the molecular ion peak (theoretical m/z ~200–225 for C₁₃H₈O₂ derivatives) .
Q. How is this compound utilized in the synthesis of coumarin derivatives, and what are typical reaction conditions?
demonstrates its use in synthesizing 4-aryl-3-bromocoumarins via a two-step process:
Cyclization : Reacting this compound with diaryliodonium salts (e.g., diphenyliodonium triflate) in CH₂Cl₂ under reflux with CuCl/K₂CO₃.
Bromination : Treating the intermediate with TBAB and Na₂S₂O₈ in DCE/water at 90°C for 19 hours. Yields range from 42–52% for alkyl/aryl derivatives, with heteroaromatic substituents (e.g., benzothiophene) requiring longer reaction times .
Advanced Questions
Q. What strategies can resolve contradictions in reported yields for coumarin synthesis using this compound under varying catalytic conditions?
Discrepancies in yields (e.g., 42% for 3-alkyl vs. 52% for 3-aryl derivatives in ) may arise from:
- Catalyst Loading : Optimizing CuCl concentration (0.1–1.0 equiv) to balance reactivity and side reactions.
- Solvent Polarity : Testing polar aprotic solvents (e.g., DMF) to improve solubility of iodonium salts.
- Temperature Control : Lowering reflux temperatures (40–60°C) to minimize decomposition of heat-sensitive intermediates.
- Substituent Effects : Electron-withdrawing groups on the naphthyl ring may reduce cyclization efficiency due to decreased electron density at the alkyne .
Q. How do electronic and steric effects of substituents on the naphthyl ring influence the reactivity of this compound in cycloaddition reactions?
- Electronic Effects : Electron-donating groups (e.g., -OCH₃) enhance alkyne nucleophilicity, accelerating iodonium salt coupling. For example, 3-(p-methoxyphenyl)-2-propynoic acid (1e in ) showed higher yields (~55%) compared to electron-deficient analogs (~45%).
- Steric Effects : Bulky substituents (e.g., -Br at the ortho position) hinder access to the catalytic Cu center, reducing reaction rates. For instance, 3-(o-chlorophenyl)-2-propynoic acid (1h ) yielded only 48% coumarin vs. 52% for the para-substituted analog .
Q. What mechanistic insights explain the regioselectivity observed in the cyclization of this compound to form 4-aryl-3-bromocoumarins?
The reaction proceeds via:
- Alkyne Activation : Cu(I) coordinates to the triple bond, facilitating electrophilic attack by the iodonium salt to form a vinyl carbocation intermediate.
- Regioselective Cyclization : The naphthyl group directs electrophilic aromatic substitution (EAS) to the para position relative to the carboxylic acid, forming a six-membered transition state.
- Bromination : Radical bromination (via Na₂S₂O₈/TBAB) occurs at the α-position to the carbonyl, driven by resonance stabilization of the bromine radical .
Properties
IUPAC Name |
3-naphthalen-1-ylprop-2-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFMEUUZRXLGAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C#CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353991 | |
Record name | 3-(1-naphthyl)prop-2-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4843-42-9 | |
Record name | 3-(1-naphthyl)prop-2-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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